molecular formula C18H25N3O B6915091 N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine

N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine

Cat. No.: B6915091
M. Wt: 299.4 g/mol
InChI Key: GSNSKEVCQCDFHQ-UHFFFAOYSA-N
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Description

N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine is a complex organic compound characterized by its unique molecular structure. This compound features a benzyl group, a 2-methylpyrazol-3-ylmethyl group, and an oxan-4-ylmethanamine moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-20-18(7-10-19-20)15-21(13-16-5-3-2-4-6-16)14-17-8-11-22-12-9-17/h2-7,10,17H,8-9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNSKEVCQCDFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(CC2CCOCC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine typically involves multiple steps, starting with the preparation of the pyrazolylmethylamine core This core can be synthesized through a reaction between 2-methylpyrazole and an appropriate amine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine may serve as a ligand for various receptors or enzymes. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in diseases such as cancer, inflammation, and infectious diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to desired biological or chemical outcomes. The pathways involved in these interactions can vary depending on the specific application and the molecular environment.

Comparison with Similar Compounds

  • N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine is structurally similar to other benzylamine derivatives and pyrazolylmethylamines.

  • Other compounds with similar structures include N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]methanamine and N-benzyl-N-[(2-methylpyrazol-3-yl)methyl]ethanamine.

Uniqueness: What sets this compound apart from its similar compounds is its specific combination of functional groups and the resulting chemical properties

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